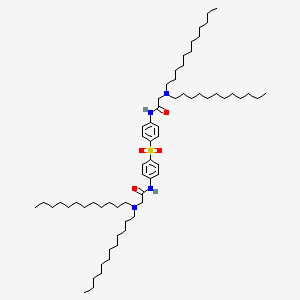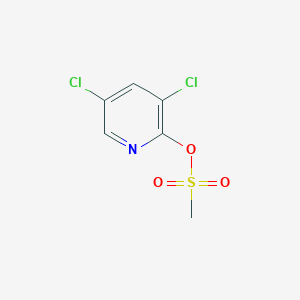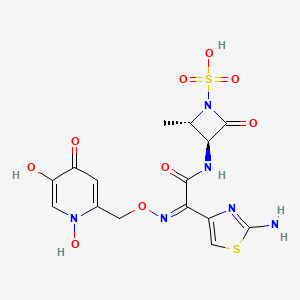
2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is a complex organic compound characterized by its long-chain alkyl groups and sulfonyl phenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of Didodecylamine: Didodecylamine is synthesized through the reaction of dodecylamine with dodecyl chloride under basic conditions.
Acetylation: Didodecylamine is then acetylated using acetic anhydride to form didodecylaminoacetyl.
Sulfonylation: The acetylated product is reacted with 4-aminobenzenesulfonyl chloride to introduce the sulfonyl group.
Coupling Reaction: Finally, the sulfonylated intermediate is coupled with 2-bromoacetamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products
Oxidation: Formation of dodecanol, dodecanal, or dodecanoic acid.
Reduction: Formation of didodecylaminothiol.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology
In biological research, this compound is explored for its potential as a drug delivery agent. Its ability to form micelles and encapsulate hydrophobic drugs makes it a candidate for targeted drug delivery systems.
Medicine
In medicine, the compound’s surfactant properties are investigated for use in formulations of topical creams and ointments. Its potential antimicrobial properties are also under study.
Industry
In industrial applications, it is used in the formulation of detergents, lubricants, and coatings. Its ability to reduce surface tension makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide involves its interaction with cell membranes due to its amphiphilic nature. It can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
相似化合物的比较
Similar Compounds
- 2-(Dioctylamino)-N-(4-((4-(((dioctylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
- 2-(Didecylamino)-N-(4-((4-(((didecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(Didodecylamino)-N-(4-((4-(((didodecylamino)acetyl)amino)phenyl)sulfonyl)phenyl)acetamide has longer alkyl chains, which enhance its hydrophobic interactions and surfactant properties. This makes it more effective in applications requiring strong amphiphilic characteristics, such as drug delivery and industrial emulsification.
属性
CAS 编号 |
32794-45-9 |
|---|---|
分子式 |
C64H114N4O4S |
分子量 |
1035.7 g/mol |
IUPAC 名称 |
2-(didodecylamino)-N-[4-[4-[[2-(didodecylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C64H114N4O4S/c1-5-9-13-17-21-25-29-33-37-41-53-67(54-42-38-34-30-26-22-18-14-10-6-2)57-63(69)65-59-45-49-61(50-46-59)73(71,72)62-51-47-60(48-52-62)66-64(70)58-68(55-43-39-35-31-27-23-19-15-11-7-3)56-44-40-36-32-28-24-20-16-12-8-4/h45-52H,5-44,53-58H2,1-4H3,(H,65,69)(H,66,70) |
InChI 键 |
SRKSPFPFXWGLJL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CN(CCCCCCCCCCCC)CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















